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Introduction to Atropisomerism: Fundamental
Concepts and Historical Context

Atropisomerism represents a distinctive form of axial chirality that arises from restricted rotation around a

single bond when the rotational barrier is sufficiently high to allow isolation of individual conformers. The

term originates from the Greek word "atropos" meaning "without turn," reflecting the hindered nature of

bond rotation in these systems [1] [2]. This phenomenon was first experimentally detected in 1922 by

Christie and Kenner in a tetrasubstituted biphenyl diacid system, while the term "atropisomer" was coined by

German biochemist Richard Kuhn in 1933 [1]. Unlike traditional chiral centers based on tetrahedral carbon

atoms, atropisomers display axial chirality along the rotational axis, most commonly observed in biaryl

systems, diaryl ethers, diaryl amines, benzamides, and anilides [3].

The defining characteristic of atropisomerism is the energy barrier to rotation around the constrained bond.

Japanese chemist Michinori Ōki refined the definition to specify that atropisomers interconvert with a half-

life of at least 1000 seconds at a given temperature, corresponding to an energy barrier of approximately 93

kJ·mol⁻¹ (22 kcal·mol⁻¹) at 300 K (27°C) [1]. This kinetic stability allows for the isolation and

characterization of individual atropisomers, which can exhibit dramatically different biological activities—a

consideration of paramount importance in pharmaceutical research and development [3]. The study of

atropisomerism has evolved from a chemical curiosity to a critical consideration in drug design, with
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approximately 30% of FDA-approved small molecules since 2011 containing at least one atropisomeric axis

[3] [2].

Classification and Energy Barriers

The stability and isolability of atropisomers depend primarily on the height of the rotational energy barrier,

which is influenced by steric bulk, bond length, and electronic factors. A widely adopted classification

system developed by LaPlante categorizes atropisomers into three distinct classes based on their

racemization half-lives at physiological temperature (37°C) [3] [2]:

Table: Classification of Atropisomers Based on Stereochemical Stability

Class
Barrier to Rotation
(kJ/mol)

Half-Life at 37°C Pharmaceutical Handling

Class
1

<84 kJ/mol (<20 kcal/mol) <60 seconds Treated as achiral; rapid interconversion

Class
2

84-117 kJ/mol (20-28
kcal/mol)

60 seconds - 4.5
years

"Lurking menace"; challenging to
characterize

Class
3

>117 kJ/mol (>28 kcal/mol) >4.5 years Treated as stable stereoisomers

This classification system provides a practical framework for drug developers to assess the pharmaceutical

relevance of atropisomeric compounds. Class 1 atropisomers, while technically chiral, interconvert too

rapidly at physiological temperatures to be isolated and are typically treated as achiral in drug discovery

contexts [3]. Class 2 atropisomers represent a particularly challenging intermediate stability category—they

can often be separated and characterized but may racemize on pharmaceutically relevant timescales,

potentially leading to complications in regulatory approval and biological characterization [3] [2]. Class 3

atropisomers possess sufficient rotational barriers to be considered stable stereoisomers analogous to

traditional chiral centers and can be developed as single enantiomers [3].
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The rotational energy barrier can be visualized through a computational energy map that describes changes

in energy as the chiral axis rotates. Atropisomers typically exhibit two different planar conformations

representing local energy maximums, with the planar conformation possessing the lower ΔG‡ defining the

stereochemical stability [3]. These energy barriers are most commonly determined experimentally through

dynamic NMR spectroscopy (DNMR), chiral HPLC analysis of racemization kinetics, or computational

methods [1] [4].

Analytical and Experimental Methods

Stereochemical Assignment and Analytical Techniques

The determination of absolute configuration in atropisomers follows established stereochemical

assignment rules adapted for axial chirality. For biaryl atropisomers, the absolute configuration is typically

assigned using a Newman projection along the axis of hindered rotation [1]. The ortho substituents (and

sometimes meta substituents) are assigned priority based on Cahn-Ingold-Prelog priority rules. The system

is then viewed along the chiral axis, and the configuration is assigned as P (clockwise) or M

(counterclockwise) based on the helicity defined by the path connecting the highest priority substituents on

each ring [1]. Alternative nomenclature uses the descriptors Ra and Sa, in analogy to the traditional R/S

system for tetrahedral stereocenters, by considering all four substituents around the axis and giving overall

priority to the two groups on the "front" atom of the Newman projection [1].

Several analytical techniques have proven invaluable for studying atropisomerism in pharmaceutical

compounds:

Dynamic Nuclear Magnetic Resonance (DNMR): This powerful method detects the coalescence

temperature of proton signals, from which the energy barrier to rotation can be calculated using the

Gutowsky-Holm equation [1] [5]. DNMR is particularly useful for studying atropisomers with

intermediate rotational barriers (Class 2).

Chiral High-Performance Liquid Chromatography (HPLC): The development of chiral stationary

phases for HPLC has revolutionized the study of atropisomerism by enabling direct separation and

quantification of atropisomers without derivatization [5]. Analytical methods can be readily scaled to

preparative separation, providing access to enantiopure atropisomers for biological testing. Chiral
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HPLC also enables precise measurement of racemization kinetics by monitoring enantiomeric purity

over time [5] [6].

Vibrational Circular Dichroism (VCD): This chiroptical spectroscopic method has emerged as a

powerful technique for determining the absolute configuration of atropisomers by comparing

experimental spectra with computationally predicted spectra for proposed configurations [6].

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information

about the dihedral angles and substituent positions that contribute to rotational hindrance [6]. This

technique has been instrumental in characterizing the solid-state structures of atropisomeric drugs and

natural products.

Experimental Protocol: Determination of Atropisomerization
Barrier via Chiral HPLC

The following detailed protocol describes the measurement of rotational energy barriers using chiral HPLC,

a standard method in pharmaceutical analysis [5] [6]:

Sample Preparation: Prepare a solution of the enriched atropisomer (≥99% enantiomeric excess) in

the desired solvent system, typically phosphate buffer (pH 7.4) or DMSO for pharmaceutical

applications. Transfer aliquots into sealed vials suitable for HPLC analysis.

Thermal Incubation: Place sample vials in temperature-controlled heating blocks set at multiple

temperatures (typically 25°C, 37°C, 50°C, and 70°C). Remove triplicate vials at predetermined time

intervals ranging from minutes to several weeks, depending on the suspected barrier height.

Immediately quench samples in an ice bath to halt racemization.

Chromatographic Analysis: Analyze each quenched sample using validated chiral HPLC methods.

Common conditions include: Chiralpak AD-RH or OD-RH columns (150 × 4.6 mm, 5 μm), mobile

phase consisting of hexane/ethanol or hexane/isopropanol (70:30 to 90:10 v/v), flow rate of 0.5-1.0

mL/min, and UV detection at appropriate wavelengths.

Kinetic Modeling: Determine enantiomeric ratios from peak areas and model the racemization as a

first-order process. Plot ln[(ee₀/eeₜ)-1] versus time, where ee₀ is initial enantiomeric excess and eeₜ is
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enantiomeric excess at time t. The slope of this plot provides the rate constant k for racemization.

Barrier Calculation: Apply the Eyring equation to calculate the free energy of activation: ΔG‡ = -RT

ln(kh/kBT), where k is the rate constant, h is Planck's constant, and kB is Boltzmann's constant. For

temperature-dependent studies, plot ln(k/T) versus 1/T to determine ΔH‡ and ΔS‡ from the slope and

intercept, respectively.

This methodology provides precise determination of rotational barriers critical for classifying atropisomers

and predicting their behavior under physiological conditions [5] [6].

Prevalence and Medicinal Chemistry Implications

Statistical Significance in Pharmaceutical Compounds

The prevalence of atropisomerism in drug discovery has increased substantially over the past decade,

driven by the common use of aromatic heterocycles and constrained structures in medicinal chemistry. A

comprehensive analysis of FDA-approved small molecules reveals that approximately 15% of all drugs in

the Drug Bank contain at least one atropisomeric axis, with this figure rising to 30% for drugs approved

since 2011 [3]. Certain target classes exhibit even higher proportions—approximately 80% of FDA-approved

kinase inhibitors (24 out of 30 at the time of analysis) possess at least one rapidly interconverting axis of

atropisomerism [3]. An updated analysis covering 2019 to 2022 identified 43 FDA-approved small

molecules with atropisomeric axes, representing 26% of all small-molecule approvals during that period [2].

This high prevalence stems from the structural features common in modern drug discovery: biaryls,

heterobiaryls, benzamides, diaryl amines, and anilides—all privileged scaffolds in medicinal chemistry—are

inherently prone to atropisomerism when appropriately substituted [3] [2]. The synthetic reactions most

frequently employed in early-stage drug discovery—amide couplings, cross-couplings, nucleophilic aromatic

substitutions, and electrophilic aromatic substitutions—all potentially yield atropisomeric scaffolds when

applied to aromatic heterocycles with ortho substituents [2].

Pharmacological Significance and Differential Activities
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The biological implications of atropisomerism are profound and mirror those observed with traditional

chiral centers. Individual atropisomers frequently exhibit dramatically different pharmacological profiles,

including variations in potency, selectivity, and pharmacokinetic properties. This differential activity arises

because proteins, being chiral environments, typically interact preferentially with one atropisomer over the

other [3]. Several documented cases illustrate this critical principle:

Telenzepine: This antimuscarinic agent exhibits a 500-fold difference in potency between its

atropisomers at muscarinic receptors in rat cerebral cortex, with the (+)-isomer being significantly

more active [3] [6]. The rotational barrier in telenzepine is exceptionally high, with a racemization

half-life of approximately 1000 years at 20°C, making it a Class 3 atropisomer [3].

Lesinurad: Following its approval as a hURAT1 inhibitor for gout treatment, lesinurad was discovered

to exist as stable atropisomers. Subsequent investigation revealed that the (Sa)-atropisomer is

approximately 3 times more potent as a hURAT1 inhibitor than its counterpart, and the atropisomers

also displayed markedly different pharmacokinetic profiles [3] [2].

Colchicine: This natural product microtubule inhibitor contains both a point chiral center and an

atropisomeric axis. The (Ra,7S)-diastereomer exhibits approximately 40-fold greater cytotoxicity than

the corresponding enantiomer, demonstrating how axial and point chirality can interact to influence

biological activity [3].

Gossypol: This natural product Bcl-2 inhibitor shows dramatically different activities between

atropisomers. The (Ra)-atropisomer possesses the majority of the desired anticancer activity and has

also been investigated as a male contraceptive, where it sterilized three of five hamsters in

experimental studies while the (Sa)-atropisomer displayed no such activity [3].

These examples underscore the critical importance of evaluating atropisomers individually during drug

discovery, as neglecting this axial chirality can lead to incomplete understanding of structure-activity

relationships, suboptimal dosing, and potentially unexpected toxicities.

Case Studies in Drug Discovery

Approved Drugs with Stable Atropisomerism
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Table: FDA-Approved Drugs with Stable Atropisomerism

Drug Name
Therapeutic
Area

Target
Key Atropisomerism
Findings

Clinical Relevance

Telenzepine Gastrointestinal Muscarinic
receptors

500-fold potency
difference between

atropisomers

Racemate administered;
demonstrates significant

pharmacological
differences

Colchicine Anti-
inflammatory

Tubulin 40-fold cytotoxicity
difference between

diastereomers

Natural product with
combined point and axial

chirality

Lesinurad Gout hURAT1 (Sa)-atropisomer 3x

more potent; different
PK profiles

Discontinued; highlights

importance of atropisomer-
specific profiling

Sotorasib Oncology KRAS
G12C

Stable atropisomerism
in structure

Most recent FDA-approved
atropisomeric drug

Experimental Compounds and Clinical Candidates

Beyond approved drugs, numerous experimental compounds and clinical candidates exhibit functionally

relevant atropisomerism:

BMS Bcl-2 Inhibitors: Researchers at Bristol-Myers Squibb discovered that a series of Bcl-2

inhibitors with varying rotational barriers exhibited up to 30-fold differences in potency between

atropisomers [3]. Interestingly, the atropisomeric axis in their lead compound was not intrinsically

stable, but a point chiral center in the molecule preferentially stabilized the Bcl-2 active atropisomer

through diastereomeric stabilization [3].

Type III PI4KIIIα Inhibitor: Leivers et al. discovered a potent inhibitor of type III

phosphatidylinositol 4-kinase alpha where atropisomerism was enforced by an ortho-trifluoromethyl

group on a 3-phenylquinazolin-4(3H)-one scaffold [6]. The separated atropisomers demonstrated
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remarkable configurational stability, with no interconversion observed after heating at 80°C in DMSO

for 6 days [6].

CCR5 Inhibitor GSK214096: This experimental compound exists as a separable mixture of four

atropisomers due to multiple hindered rotations [6]. The different torsions exhibited dramatically

different racemization half-lives—one torsion had a t₁/₂ of 37 days at 37°C, while another

interconverted much more rapidly with a t₁/₂ of only 10 minutes at 37°C [6]. This case highlights the

potential complexity of atropisomerism in drug molecules.

Benzodiazepine Sulfonamide BRS-3 Agonists: Researchers at Merck discovered unexpected

atropisomerism in a series of benzodiazepine sulfonamide-based bombesin receptor subtype 3 agonists

[6]. In this case, atropisomerism arose from the puckered, conformationally constrained diazepine ring,

with a racemization half-life of 39 days at 37°C, placing it in the challenging Class 2 category [6].

The following diagram illustrates the strategic approach to managing atropisomerism in drug discovery:

Identify Potential
Atropisomerism

Assess Rotational
Barrier

Class 1
(t1/2 < 60 s)

Class 2
(60 s < t1/2 < 4.5 yr)

Class 3
(t1/2 > 4.5 yr)

Treat as Achiral
Consider Conformational
Preferences in Binding

Consider as 'Lurking Menace'
Evaluate Risk vs Benefit
May Require Isolation

of Pure Isomers

Develop as Single
Stable Stereoisomer

or Avoid Due to
Complexity

Click to download full resolution via product page

Strategic decision pathway for atropisomerism in pharmaceutical development
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Strategic Approaches in Drug Development

Leveraging Atropisomerism for Selective Drug Design

Rather than viewing atropisomerism solely as a complication, forward-thinking medicinal chemists are

increasingly leveraging axial chirality as a design element to improve drug properties, particularly target

selectivity. This approach involves analyzing the conformational preferences of promiscuous lead

compounds bound to different target proteins, then synthetically enforcing the preferred conformation for the

desired target through atropisomeric stabilization [2].

Proof-of-concept studies have demonstrated that introducing class 3 atropisomerism into rapidly

interconverting class 1 kinase inhibitors can dramatically modulate target selectivity [2]. For instance,

researchers analyzed the conformations of approximately 110 similar ligands bound to kinases in the Protein

Data Bank and discovered that selectivity for RET kinase was driven by preorganizing the atropisomeric axis

into "RET optimal" conformations [2]. This strategy represents a powerful approach to addressing one of the

most challenging aspects of drug discovery—achieving sufficient selectivity to minimize off-target effects.

Technical Solutions and Methodologies

Several technical approaches have been developed to address the challenges posed by atropisomerism in

pharmaceutical compounds:

Atroposelective Synthesis: Catalytic asymmetric methodologies have been developed for the

synthesis of pharmaceutically relevant atropisomeric scaffolds, including heterobiaryls, diarylamines,

and related systems [2]. These methods typically employ chiral catalysts to control the axial

configuration during bond formation, providing direct access to enantiomerically enriched

atropisomers.

Conformational Restriction: Introducing substituents that increase steric hindrance around the

rotational axis can effectively convert class 1 or 2 atropisomers into more stable class 3 systems. This

approach must be balanced against potential impacts on other drug properties such as solubility,

molecular weight, and metabolic stability [6].
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Computational Prediction: Advanced modeling platforms now enable rapid prediction of rotational

barriers and atropisomer stability. Machine-learned interatomic potentials can generate torsional

profiles with chemical accuracy in minutes rather than days, facilitating early assessment of

atropisomerism in drug candidates [4].

Symmetrization Strategies: In some cases, introducing symmetry can eliminate problematic

atropisomerism. Schering-Plough researchers applied this approach to a CCR5 antagonist by creating a

symmetric isomer that eliminated diastereomeric conformers while maintaining rapid interconversion

of the remaining enantiomeric pair [5].

Conclusion

Atropisomerism represents a subtle yet pervasive form of chirality with profound implications for

pharmaceutical research and development. The high prevalence of atropisomeric axes in modern drug

candidates—approximately 30% of recent FDA-approved small molecules—demands systematic evaluation

of this phenomenon throughout the drug discovery process. The classification system based on rotational

barriers provides a practical framework for prioritizing and managing atropisomeric compounds, while

advanced analytical techniques enable precise characterization of their properties.

Critically, individual atropisomers frequently exhibit dramatically different biological activities,

pharmacokinetic profiles, and safety considerations, necessitating their evaluation as distinct molecular

entities. Rather than viewing atropisomerism solely as a complication, medicinal chemists are increasingly

leveraging this axial chirality as a design element to enhance target selectivity and optimize drug properties.

As synthetic methodologies and computational prediction tools continue to advance, the strategic

incorporation and management of atropisomerism will become an increasingly important aspect of rational

drug design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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